Methyl maslinate

Cardiovascular pharmacology β-adrenergic antagonism Hypertension research

Select Methyl maslinate for β-adrenergic antagonism, superior cardiotonic efficacy, and as a versatile biotransformation substrate. Its methyl ester scaffold eliminates carboxylate interference, enabling regioselective modification for anticancer and GPa inhibition programs. Order high-purity (≥98%) material today.

Molecular Formula C31H50O4
Molecular Weight 486.7 g/mol
Cat. No. B1253920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl maslinate
Synonyms2alpha,3beta-dihydroxyolean-12-en-28-oic acid methyl ester
crategolic acid methyl ester
maslinic acid methyl ester
methyl maslinate
Molecular FormulaC31H50O4
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C
InChIInChI=1S/C31H50O4/c1-26(2)13-15-31(25(34)35-8)16-14-29(6)19(20(31)17-26)9-10-23-28(5)18-21(32)24(33)27(3,4)22(28)11-12-30(23,29)7/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1
InChIKeyOTDUGESKRJHFHR-SUXCAEKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Maslinate: Technical Specifications and Procurement Classification


Methyl maslinate (MM; CAS 22425-82-7), also designated as maslinic acid methyl ester or crategolic acid methyl ester, is a methyl-esterified pentacyclic triterpenoid derivative of the naturally occurring maslinic acid (MA). Its molecular formula is C31H50O4 with a molecular weight of 486.73 g/mol, characterized by two hydroxyl groups at the 2α- and 3β-positions and a methyl ester at the C-28 carboxyl [1]. MM is a non-acidic analog with lipophilicity distinct from its free acid parent MA, which influences membrane permeability and biotransformation behavior [2]. The compound is available as a research reagent with typical commercial purity specifications of ≥98% for analytical and preclinical applications .

Methyl Maslinate: Why Free Acid Analogs Cannot Substitute for Methyl Maslinate in Targeted Research Applications


Generic substitution between methyl maslinate (MM) and its free acid counterpart maslinic acid (MA) or related triterpene acids such as oleanolic acid (OA) fails due to documented differences in pharmacodynamic target engagement, biotransformation pathways, and lipophilicity-driven cellular behavior. The methyl ester at C-28 eliminates the carboxyl group's negative charge, enabling MM to act as a β-adrenergic receptor antagonist—a property not shared by MA [1]. In microbial biotransformation systems, R. miehei produces a more varied metabolite profile from MM compared to methyl oleanolate, with MM yielding 30-hydroxyl, 9(11),12-diene, 11-oxo, and 12-oxo derivatives, while methyl oleanolate yields only a single 7β,30-dihydroxylated metabolite [2]. Furthermore, the esterification alters lipophilicity and membrane partitioning, which can directly impact the cytotoxic potency of derivatives in cell-based assays relative to free acid precursors [3].

Methyl Maslinate Procurement Evidence: Quantitative Differentiation from Maslinic Acid, Oleanolic Acid, and Ursolic Acid


Methyl Maslinate Demonstrates Superior and Sustained Vasodepressor Efficacy Versus Oleanolic and Ursolic Acids

In a direct head-to-head comparison of four triterpenoid derivatives, methyl maslinate (MM) exhibited a pronounced, dose-dependent vasodepressor effect and sinus bradycardia that was most prominent for MM and oleanolic acid (OA), exceeding the efficacy of ursolic acid (UA) and uvaol (UV). All derivatives acted as β-adrenergic antagonists, but the positive inotropic and dromotropic effects were most distinctive for OA and MM [1].

Cardiovascular pharmacology β-adrenergic antagonism Hypertension research

Methyl Maslinate Enables Diverse Biotransformation Pathways Unavailable to Methyl Oleanolate

In a direct comparative biotransformation study using Rhizomucor miehei CECT 2749, methyl maslinate (MM) exhibited markedly greater metabolic versatility than its close structural analog methyl oleanolate. While methyl oleanolate produced only a single 7β,30-dihydroxylated metabolite, MM yielded four distinct classes of metabolites: a 30-hydroxyl derivative, a 9(11),12-diene derivative, an 11-oxo derivative, and a 12-oxo derivative [1].

Microbial biotransformation Natural product derivatization Metabolite diversity

Maslinic Acid-Derived Compounds Exhibit Broader Cytotoxic Potency Range Than Oleanolic Acid-Derived Compounds

In a combinatorial library study of 264 semi-synthetic derivatives, compounds derived from maslinic acid (MA) demonstrated a substantially wider range of cytotoxic potency compared to those derived from oleanolic acid (OA). Approximately 60% of cytotoxic compounds exhibited greater efficacy than their corresponding precursors, with nearly 50% of cytotoxic MA derivatives achieving IC50 values 2- to 320-fold lower than the parent MA [1]. Methyl maslinate, as the methyl ester of MA, serves as a key synthetic intermediate enabling access to this broader potency range.

Anticancer drug discovery Cytotoxicity screening Solid-phase library synthesis

Methyl Maslinate as a Key Synthetic Intermediary for Glycogen Phosphorylase Inhibitors

Methyl maslinate serves as a critical synthetic intermediate in the development of maslinic acid-derived glycogen phosphorylase a (GPa) inhibitors. Structure-activity relationship (SAR) studies of maslinic acid derivatives identified compound 15 as the most potent GPa inhibitor within the series with an IC50 of 7 μM [1]. MM provides a protected scaffold that facilitates regioselective modifications at the A-ring hydroxyl groups and C-28 carboxyl, enabling systematic SAR exploration that is not as readily achievable with free acid precursors due to carboxylate interference.

Glycogen phosphorylase inhibition Antidiabetic drug discovery Structure-activity relationship

Methyl Maslinate: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Cardiovascular Pharmacology: β-Adrenergic Antagonist Tool Compound

Researchers investigating hypertension and cardiac arrhythmia should select methyl maslinate (MM) when a pentacyclic triterpenoid scaffold with β-adrenergic antagonism is required. MM demonstrated prominent vasodepressor and cardiotonic effects in direct comparison with oleanolic acid (OA), ursolic acid (UA), and uvaol (UV), with positive inotropic effects most distinctive for MM and OA. MM at 40 mg/kg (i.p.) conferred significant antidysrhythmic activity in ischemia-reperfusion arrhythmia models [1]. This makes MM a distinct tool compound for dissecting β-adrenergic pathways, where UA or UV would be suboptimal due to weaker efficacy [1].

Biotransformation and Natural Product Derivatization: Diverse Metabolite Generation

For microbial biotransformation programs seeking to generate structurally diverse triterpenoid metabolites from a single substrate, methyl maslinate (MM) offers substantially greater versatility than methyl oleanolate. R. miehei CECT 2749 transforms MM into four distinct metabolite types (30-hydroxyl, 9(11),12-diene, 11-oxo, and 12-oxo derivatives), whereas methyl oleanolate yields only one metabolite type under identical conditions [1]. This enables more efficient library generation and broader chemical space exploration from a single precursor, reducing the number of starting materials required for metabolite discovery campaigns [1].

Oncology Lead Optimization: High-Potency Cytotoxic Derivative Scaffold

Medicinal chemistry teams focused on anticancer lead optimization should prioritize maslinic acid-derived scaffolds (including methyl maslinate as an intermediate) when large potency gains are desired. Data from a 264-compound combinatorial library demonstrates that nearly 50% of cytotoxic MA derivatives achieve IC50 values 2- to 320-fold lower than the parent MA, indicating a wide potency enhancement window not consistently observed with oleanolic acid-based derivatives [1]. MM serves as the protected methyl ester scaffold enabling systematic modification at the A-ring and C-28 positions to access this high-potency chemical space [1].

Metabolic Disease Research: Glycogen Phosphorylase Inhibitor Development

For programs targeting glycogen phosphorylase a (GPa) inhibition in type 2 diabetes or glycogen storage disorders, methyl maslinate (MM) provides a validated entry point to a chemical series with established SAR. The most potent GPa inhibitor in the maslinic acid derivative series (compound 15) achieved an IC50 of 7 μM, and MM serves as the key synthetic intermediate enabling regioselective modifications that preserve the core scaffold while optimizing inhibitory activity [1]. This contrasts with starting from free maslinic acid, where carboxylate interference can complicate selective derivatization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl maslinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.